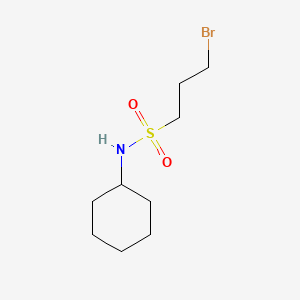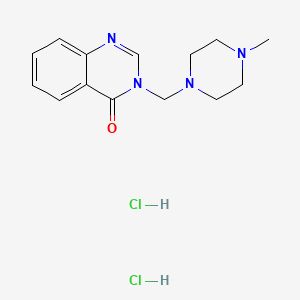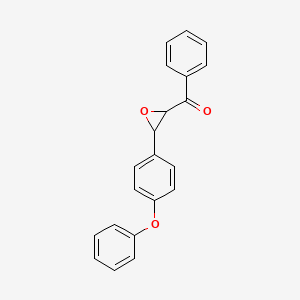
4-Phenoxychalcone oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxychalcone oxide is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. This compound is known for its unique chemical structure, which includes an epoxide group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxychalcone oxide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide in ethanol . The resulting chalcone is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxychalcone oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide group.
Alcohols: Formed from the reduction of the compound.
Substituted Chalcones: Formed from electrophilic substitution reactions.
Scientific Research Applications
4-Phenoxychalcone oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Phenoxychalcone oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the inhibition of enzymes, such as epoxide hydrolase, which plays a role in the metabolism of various endogenous compounds .
Comparison with Similar Compounds
Chalcone: The parent compound without the epoxide group.
4-Phenylchalcone: Similar structure but lacks the phenoxy group.
Epoxychalcone: Contains an epoxide group but differs in the substitution pattern.
Uniqueness: 4-Phenoxychalcone oxide is unique due to the presence of both the phenoxy and epoxide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
86711-50-4 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[3-(4-phenoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3/c22-19(15-7-3-1-4-8-15)21-20(24-21)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14,20-21H |
InChI Key |
RUWHCWOSBZLDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



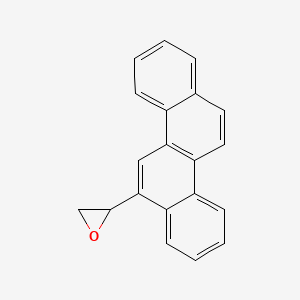


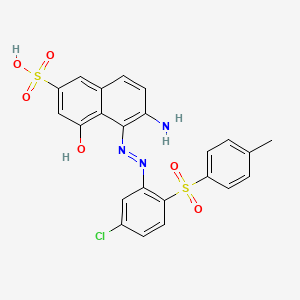

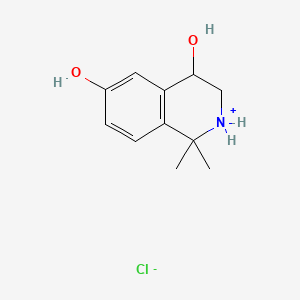

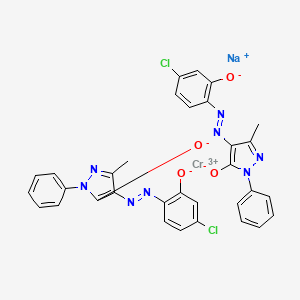
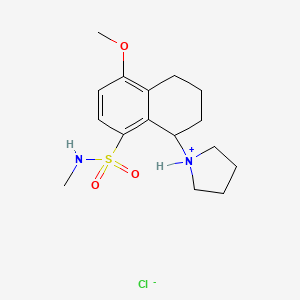
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
